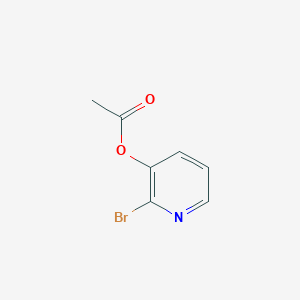

2-Bromopyridin-3-yl acetate

Vue d'ensemble

Description

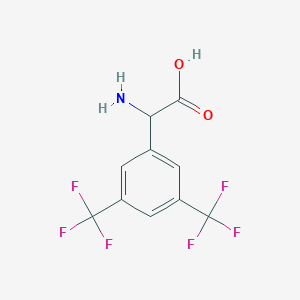

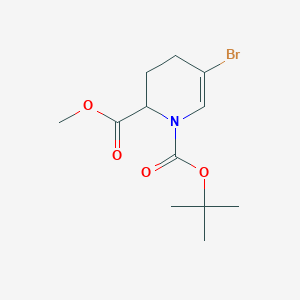

2-Bromopyridin-3-yl acetate is a chemical compound with the CAS Number: 92671-70-0. It has a molecular weight of 216.03 . The IUPAC name for this compound is 2-bromopyridin-3-yl acetate and its InChI Code is 1S/C7H6BrNO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromopyridin-3-yl acetate has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of 2-Bromopyridin-3-yl acetate is represented by the linear formula C7H6BrNO2 . The InChI key for this compound is KBAUPWCLRRXCFP-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Bromopyridin-3-yl acetate can participate in various chemical reactions. For example, it has been used in the Pd-catalyzed Suzuki-Miyuara cross-coupling reaction .Relevant Papers A relevant paper discusses the synthesis of N-alkyl/aryl substituted phthalimide analogs containing 2-bromopyridyl functionality . This research could provide valuable insights into the potential applications of 2-Bromopyridin-3-yl acetate in the synthesis of similar compounds.

Applications De Recherche Scientifique

Catalysis and Synthesis

2-Bromopyridin-3-yl acetate is involved in various catalytic and synthetic processes. For instance, Cho and Kim (2008) described the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in acetonitrile under carbon monoxide pressure, using a palladium catalyst to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Additionally, Morgentin et al. (2009) developed an efficient methodology for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting the compound's role in synthesizing heterocyclic cores (Morgentin et al., 2009).

Reactivity and Formation Studies

Wibaut, Haayman, and Dijk (2010) explored the reactivity of bromine atoms in brominated pyridines, particularly focusing on the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010). Liu et al. (2019) synthesized N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine, showcasing diverse reaction conditions and product transformation possibilities (Liu et al., 2019).

Chemical Analysis and Detection

Tavallali et al. (2012) presented an application of bromopyrogallol red as a selective and sensitive competition assay for recognizing and determining acetate anion, demonstrating the use of related bromopyridine compounds in chemical analysis (Tavallali et al., 2012).

Synthesis of Derivatives and Related Compounds

Studies such as those by Tang et al. (2011) and Urban et al. (2006) have focused on synthesizing derivatives of 2-bromopyridin-3-yl acetate, highlighting its utility in creating a variety of chemically significant compounds. These include 2-amino-3-cyanopyridine derivatives and 6-substituted pyridin-2-yl C-nucleosides (Tang et al., 2011), (Urban et al., 2006).

Propriétés

IUPAC Name |

(2-bromopyridin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUPWCLRRXCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridin-3-yl acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)

![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2699151.png)

![2-(benzylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2699155.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)